4-Ethynyl-3-methylbenzoic acid
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Overview
Description
4-Ethynyl-3-methylbenzoic acid is a chemical compound with the CAS Number: 1357281-69-6 . It has a molecular weight of 160.17 and its IUPAC name is this compound . It is a solid substance and is stored in dry conditions at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O2/c1-3-8-4-5-9 (10 (11)12)6-7 (8)2/h1,4-6H,2H3, (H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in dry conditions at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Porous Materials
One significant application area is in the synthesis of porous metal-organic framework (MOF) compounds. For example, a series of 4,4'-ethynylenedibenzoic acids, which share a structural similarity with 4-Ethynyl-3-methylbenzoic acid due to the presence of ethynyl and carboxylic acid functional groups, were synthesized and used in constructing Zn-based, mixed-ligand MOFs. This approach enabled the generation of MOFs with varied connectivities and levels of interpenetration, demonstrating the utility of ethynyl-substituted benzoic acids in engendering structural diversity in porous materials (Gadzikwa, Zeng, Hupp, & Nguyen, 2008).
Environmental Monitoring
Another application of structurally related compounds, specifically parabens (alkyl esters of p-hydroxybenzoic acid), includes their use in environmental and health-related studies. Parabens, which are structurally related to this compound, have been extensively studied for their occurrence, fate, and behavior in aquatic environments and human exposure. These studies are crucial for understanding the environmental impact and potential health risks associated with these widely used compounds. Their widespread use as preservatives has raised concerns about their biodegradability, persistence, and possible endocrine-disrupting effects in both aquatic environments and human health contexts. Research in these areas highlights the importance of monitoring and regulating substances related to this compound in consumer products and the environment (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
The safety information for 4-Ethynyl-3-methylbenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Mechanism of Action
Target of Action
Benzylic compounds, in general, are known to undergo reactions at the benzylic position . The benzylic position refers to the carbon atom adjacent to the aromatic ring .
Mode of Action
The mode of action of 4-Ethynyl-3-methylbenzoic acid involves interactions at the benzylic position. These interactions can include free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests it may influence pathways involving aromatic compounds .
Result of Action
The compound’s ability to undergo reactions at the benzylic position suggests it may influence the structure and function of molecules and cells in which these structures are present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in a sealed, dry environment at a temperature between 2-8°C . This suggests that temperature and moisture levels may affect the compound’s stability and efficacy.
Properties
IUPAC Name |
4-ethynyl-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCYRUHCQLDYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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